molecular formula C18H11Cl2FN2O4S B14980093 2-Fluorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Fluorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B14980093
M. Wt: 441.3 g/mol
InChI Key: SFSMQVUCBNDMRL-UHFFFAOYSA-N
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Description

2-Fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorine and Fluorine Substituents: The chlorination and fluorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride and fluorinating agents like diethylaminosulfur trifluoride (DAST).

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-fluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Derivatives with different substituents replacing the chlorine or fluorine atoms.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: 2-fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylic acid.

Scientific Research Applications

2-Fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyrimidine derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors through binding interactions facilitated by its functional groups. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl 5-chloro-2-[(4-bromophenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 2-Fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 2-Fluorophenyl 5-chloro-2-[(4-nitrophenyl)methanesulfonyl]pyrimidine-4-carboxylate

Uniqueness

The uniqueness of 2-fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluorine and chlorine atoms, along with the methanesulfonyl group, allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H11Cl2FN2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

(2-fluorophenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C18H11Cl2FN2O4S/c19-12-7-5-11(6-8-12)10-28(25,26)18-22-9-13(20)16(23-18)17(24)27-15-4-2-1-3-14(15)21/h1-9H,10H2

InChI Key

SFSMQVUCBNDMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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